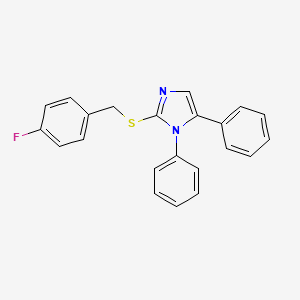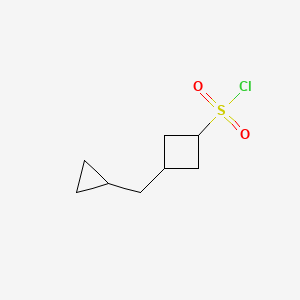![molecular formula C14H17FN2O2 B2790436 N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide CAS No. 1355929-22-4](/img/structure/B2790436.png)
N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide: is a chemical compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide typically involves multiple steps, starting with the preparation of the fluorophenyl derivative and the subsequent introduction of the cyano and propanamide groups. Common synthetic routes may include:
Nucleophilic substitution reactions: to introduce the cyano group.
Esterification reactions: to form the propanamide moiety.
Fluorination reactions: to incorporate the fluorophenyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the cyano group to a carboxylic acid derivative.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the fluorophenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide may serve as a probe in biological studies to understand the interaction of fluorophenyl derivatives with biological targets.
Industry: In industry, this compound can be utilized in the production of advanced materials, coatings, and other chemical products.
Wirkmechanismus
The mechanism by which N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl moiety may play crucial roles in binding to receptors or enzymes, leading to biological responses.
Vergleich Mit ähnlichen Verbindungen
N-[cyano(3-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide
N-[cyano(4-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide
N-[cyano(2-chlorophenyl)methyl]-3-(propan-2-yloxy)propanamide
Uniqueness: N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide stands out due to its specific fluorophenyl position, which can influence its reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-3-propan-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-10(2)19-8-7-14(18)17-13(9-16)11-5-3-4-6-12(11)15/h3-6,10,13H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUZEFZODFOJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)NC(C#N)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2790354.png)


![4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2790360.png)




![2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine](/img/structure/B2790366.png)
![1-(3,4-dimethylphenyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2790369.png)
![2-methyl-N-(2-morpholinoethyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2790372.png)


